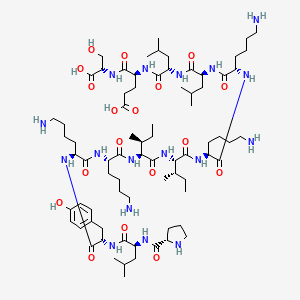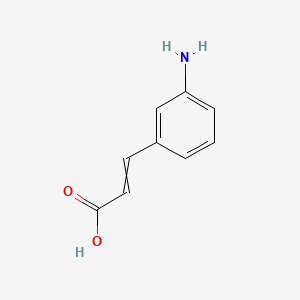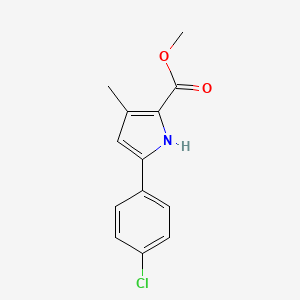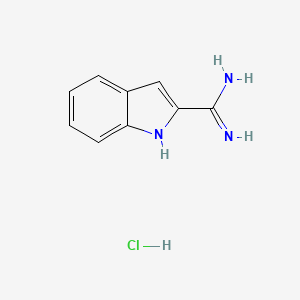
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose is a synthetic sugar derivative extensively used in the biomedical industry. This compound is particularly significant due to its applications in the development of antiviral drugs, specifically targeting viral infections associated with diseases like HIV/AIDS. Its structural properties make it an invaluable tool for drug discovery and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose can be synthesized through a two-step procedure from D-glucal . The first step involves the preparation of 1,6-Anhydro-2-azido-2-deoxy-b-D-glucopyranose, which is then transformed into the desired compound by introducing the benzyl group at the 4-O position . The reaction conditions typically involve the use of azide reagents and benzylating agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substituting agents like halides or alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranose derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex oligosaccharides and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Integral in the development of antiviral drugs targeting diseases like HIV/AIDS.
Industry: Utilized in the production of novel therapeutic agents and drug discovery.
Wirkmechanismus
The mechanism of action of 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose involves its role as a precursor in the synthesis of antiviral drugs. The azido group is crucial for the compound’s activity, as it can be transformed into an amino group, which interacts with viral enzymes and inhibits their function. This inhibition prevents the replication of the virus, thereby reducing the viral load in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Anhydro-2-azido-2-deoxy-b-D-glucopyranose: Lacks the benzyl group at the 4-O position.
1,6-Anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-b-D-glucopyranose: Contains additional benzyl groups at the 3 and 4 positions.
1,6-Anhydro-2-azido-3,4-bis-O-(phenylMethyl)-2-deoxy-b-D-glucopyranose: Similar structure with phenylmethyl groups.
Uniqueness
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose is unique due to its specific substitution pattern, which enhances its utility in drug synthesis and biomedical applications. The presence of the benzyl group at the 4-O position provides additional stability and reactivity, making it a preferred choice for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C13H15N3O4 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
(1R,2S,3R,4R,5R)-4-azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C13H15N3O4/c14-16-15-10-11(17)12(9-7-19-13(10)20-9)18-6-8-4-2-1-3-5-8/h1-5,9-13,17H,6-7H2/t9-,10-,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
CSEKEFNIXUCHND-SYLRKERUSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)



![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)


![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438912.png)


